Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its broad-spectrum bioactivity and its utility in various fields such as chemistry, biology, and pharmacology . The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 4-chloro-1H-pyrazole-5-carboxylate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Trimethylsilyl Chloride: Used for introducing the trimethylsilyl group.
Triethylamine: Acts as a base to facilitate the reaction.
Anhydrous Conditions: Essential to prevent hydrolysis.
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential bioactivity, including antibacterial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pyrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Ethyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate: Another pyrazole derivative with similar bioactivity.
2-(Trimethylsiloxy)ethyl methacrylate: Used in pharmaceutical intermediates.
3,7-Dioxa-2,8-disilanonane: Contains a trimethylsilyl group and is used in various chemical applications.
Uniqueness: Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate is unique due to its specific combination of the pyrazole ring and the trimethylsilyl group, which imparts distinct chemical and biological properties. Its broad-spectrum bioactivity and stability make it a valuable compound for diverse applications.
Properties
CAS No. |
61330-48-1 |
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Molecular Formula |
C9H16N2O3Si |
Molecular Weight |
228.32 g/mol |
IUPAC Name |
ethyl 5-trimethylsilyloxy-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C9H16N2O3Si/c1-5-13-9(12)7-6-10-11-8(7)14-15(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
InChI Key |
GWBSDTDLGQBTML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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